Tungsten carbide

Vue d'ensemble

Description

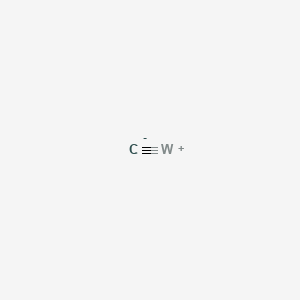

Tungsten carbide (WC) is a chemical compound containing equal parts of tungsten and carbon atoms . It is a dense, metallike substance, light gray with a bluish tinge, that decomposes, rather than melts, at 2,600° C (4,700° F) . It is prepared by heating powdered tungsten with carbon black in the presence of hydrogen at 1,400°–1,600° C (2,550°–2,900° F) .

Synthesis Analysis

Tungsten carbide is synthesized from tungsten oxide using different precursors in low-temperature plasma generated using vacuum-arc discharge . The phase content, structural features, and size distribution in tungsten-carbide nanoparticles are explored using powder diffractrometry, Raman spectroscopy, and the laser-scattering technique .Molecular Structure Analysis

Tungsten carbide has a hexagonal crystal structure . The compound is composed of equal parts of tungsten and carbon atoms .Chemical Reactions Analysis

Tungsten carbide is prepared by reaction of tungsten metal and carbon at 1,400–2,000 °C . Other methods include a lower temperature fluid bed process that reacts either tungsten metal or blue WO3 with CO/CO2 mixture and H2 between 900 and 1,200 °C .Physical And Chemical Properties Analysis

Tungsten carbide is nearly twice as dense as steel and much denser than titanium . It has a very high melting point (up to 2800°C) and excellent thermal conductivity . It also has superior wear resistance, making it ideal for use in cutting tools and machine parts .Applications De Recherche Scientifique

Hardmetals for Cutting Tools

Tungsten carbide is a key constituent in hardmetals used for cutting tools . The hardness of WC makes it ideal for tools that need to withstand high pressure and wear, such as drill bits and end mills .

Nanocrystalline Powders

In recent years, there has been a significant interest in the synthesis and application of nanocrystalline tungsten carbide . These powders have unique properties, such as high surface area and reactivity, which make them useful in various applications .

Sintering Nanopowders

The particle size of tungsten carbide powders can affect the sintering process, thermal stability, phase, and chemical composition . Understanding these effects can help optimize the production of WC-based materials .

Radiation Shielding

Tungsten carbide-based polymeric composites have been studied for their potential in radiation shielding . These composites combine the high-density and radiation attenuation properties of WC with the flexibility and durability of polymers .

Electrocatalysts

Tungsten carbides have potential applications as electrocatalysts . Their electronic properties can be tuned to optimize their catalytic activity, making them useful in various electrochemical processes .

Water Splitting

WC has been considered a promising catalyst for water splitting, exhibiting catalytic behavior similar to platinum . This makes it a potential candidate for the production of hydrogen, a clean and renewable energy source .

Mécanisme D'action

Target of Action

Tungsten carbide (WC) is a chemical compound that contains equal parts of tungsten and carbon atoms . It is primarily used in industrial machinery, cutting tools, chisels, abrasives, armor-piercing shells, and jewelry . Tungsten carbide is also used to manufacture Diamond-Like Carbon (DLC) coatings, which are particularly hard and durable, and protect engine parts and other highly stressed components in the automotive sector against wear .

Mode of Action

Tungsten carbide is prepared by the reaction of tungsten metal and carbon at temperatures between 1,400 and 2,000°C . Other methods include a lower temperature fluid bed process that reacts either tungsten metal or blue WO3 with a CO/CO2 mixture and H2 between 900 and 1,200°C . WC can also be produced by heating WO3 with graphite, either directly at 900°C or in hydrogen at 670°C, followed by carburization in argon at 1,000°C .

Biochemical Pathways

Tungsten carbide has been found to resemble platinum in its catalysis of the production of water from hydrogen and oxygen at room temperature . It has also been associated with the reduction of tungsten trioxide by hydrogen in the presence of water, and the isomerisation of 2,2-dimethylpropane to 2-methylbutane .

Pharmacokinetics

It is known that tungsten carbide is insoluble in water but soluble in nitric acid and hydrofluoric acid .

Result of Action

Tungsten carbide is approximately three times as stiff as steel, with a Young’s modulus of approximately 530–700 GPa, and is twice as dense as steel . It is comparable with corundum (α-Al2O3) in hardness and can only be polished and finished with abrasives of superior hardness such as cubic boron nitride and diamond powder, wheels, and compounds .

Action Environment

Tungsten carbide’s action, efficacy, and stability can be influenced by environmental factors. For instance, atmospheric tungsten particulates will eventually settle to the earth’s surface by dry deposition or may be removed by wet deposition . In water, tungsten will exist as insoluble solids that are expected to adsorb to suspended soil sediment in the water column . The extreme synthesis conditions necessary for carburizing tungsten can cause sintering, agglomeration, and carbon deposition, leading to difficulty evaluating the intrinsic activity of tungsten carbides .

Orientations Futures

Propriétés

IUPAC Name |

methanidylidynetungsten(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C.W/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONOETXJSWQNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[W+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C.W, WC, CW | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tungsten carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tungsten carbide is a gray powder. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides; [NIOSH], GREY-TO-BLACK POWDER., A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten carbide (WC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten carbide (cemented) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

10832 °F at 760 mmHg (NTP, 1992), 6000 °C, 10832 °F | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

15.6 at 64 °F (NTP, 1992) - Denser than water; will sink, 15.6 g/cm³, 15.6 at 64 °F | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4 mmHg | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS RN |

11130-73-7; 12070-12-1, 11130-73-7, 12070-12-1 | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten carbide (WC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

4946 to 5126 °F (NTP, 1992), 2780 °C, 4946-5126 °F | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Q & A

Q1: What is the molecular formula and weight of tungsten carbide?

A1: Tungsten carbide, with the chemical formula WC, possesses a molecular weight of 195.85 g/mol.

Q2: What makes tungsten carbide so hard and wear-resistant?

A2: The exceptional hardness and wear resistance of WC stem from the strong covalent bonds between tungsten and carbon atoms within its crystal lattice. This structure provides excellent resistance to deformation under high pressure and temperature.

Q3: Can the properties of tungsten carbide be modified?

A3: Yes, the properties of WC can be tailored by controlling the grain size of WC and the content of the binder phase, typically cobalt (Co) []. Smaller grain sizes and controlled Co content lead to higher hardness and wear resistance.

Q4: How is the mean grain size of tungsten carbide determined?

A4: Ultrasonic velocity techniques offer an effective method for determining the mean grain size of WC composites. This method correlates the ultrasonic velocity with grain size, offering a valuable tool for materials characterization [].

Q5: What are some common applications of tungsten carbide?

A5: WC's exceptional properties make it ideal for various applications, including:

- Cutting Tools: WC is widely used in cutting tools for machining difficult-to-cut materials like titanium alloys and nickel-based superalloys due to its high hardness and wear resistance [].

- Wear-Resistant Coatings: WC coatings, often applied through processes like High-Velocity Oxygen Fuel (HVOF) or plasma spraying, enhance the lifespan of components exposed to abrasive wear in industries like mining [].

- Dies and Moulds: The hardness and ability to withstand high pressures make WC suitable for dies and moulds used in metal forming processes [].

- Drilling Bits: WC inserts are crucial components of drilling bits used in oil and gas exploration, mining, and construction due to their ability to withstand harsh conditions and resist wear [, ].

Q6: How does the addition of yttrium oxide (Y2O3) affect the properties of tungsten carbide?

A6: Adding Y2O3 significantly improves the high-temperature oxidation resistance of binderless WC []. Y2O3, primarily present in the WC grain boundaries, forms Y2WO6 upon oxidation. This compound hinders the inward diffusion of oxygen and outward diffusion of tungsten, enhancing oxidation resistance.

Q7: How does tungsten carbide perform under high-temperature conditions?

A7: While WC exhibits exceptional hardness at room temperature, it tends to oxidize rapidly at temperatures above 500°C. Research on incorporating additives like Y2O3 aims to improve its high-temperature oxidation resistance [].

Q8: How does the performance of tungsten carbide coatings applied via Gas Metal Arc Welding (GMAW) compare to those applied by Plasma Transferred Arc Welding (PTAW)?

A8: While GMAW offers flexibility for field repair welding, WC coatings applied using this method currently exhibit inferior wear performance compared to PTAW overlays. Research focuses on optimizing GMAW parameters to enhance the wear properties of these coatings [].

Q9: How is tungsten carbide powder produced?

A9: WC powder is typically produced by reacting tungsten powder with carbon black at high temperatures (around 1600°C) in a hydrogen atmosphere [].

Q10: What is spheroidal cast tungsten carbide powder, and how is it produced?

A10: Spheroidal cast tungsten carbide powder, characterized by its excellent flowability and fine feathery structure, is produced using specialized high-temperature furnaces. The process involves controlling parameters like carbon potential and feeding speed to achieve the desired microstructure and properties [].

Q11: What is the role of cobalt in cemented tungsten carbide?

A11: Cobalt acts as a binder in cemented WC, holding the hard WC particles together. The amount of cobalt influences the properties of the final product, with higher cobalt content generally decreasing hardness and wear resistance while increasing toughness [].

Q12: Can recycled tungsten carbide powder be used to fabricate new cemented carbide tools?

A12: While recycling processes for WC tools are being developed, using recycled WC powder entirely as a raw material for new cemented carbide tools remains challenging due to the stringent quality demands of these tools [].

Q13: How can scrap tungsten carbide roll collars be recycled?

A13: A promising recycling technique for scrap tungsten carbide roll collars involves crushing them into crystallites, mixing them with swarf, and processing them through electroslag remelting. This method allows for the production of recycled tungsten alloy roll collars, reducing tungsten consumption [].

Q14: Can tungsten carbide be used as a catalyst support material in fuel cells?

A14: Yes, research indicates that modified WC, synthesized using a polymer-assisted deposition method, shows promise as a durable and corrosion-resistant catalyst support material in fuel cells. WC supports enhance the oxygen reduction reaction activity and durability of platinum-based catalysts compared to conventional carbon supports [].

Q15: How can femtosecond lasers be used to improve the performance of tungsten carbide tools?

A15: Femtosecond lasers facilitate the fabrication of micro-textures, such as micro-grooves, on WC tool surfaces. These micro-textures enhance the tool's performance by reducing cutting forces, lowering cutting temperatures, and improving wear resistance [].

Q16: What is the potential for using tungsten carbide in nanotechnology?

A16: Nanostructured tungsten carbide (WC) coatings, like Hardide™, exhibit a unique combination of hardness, toughness, and flexibility due to their nanoscale structure. This material holds potential for applications requiring enhanced wear, corrosion, and impact resistance [].

Q17: Can tungsten carbide be doped with other elements to modify its properties?

A17: Yes, doping WC with elements like nitrogen and iron can significantly impact its properties. For instance, iron-nitrogen-doped mesoporous tungsten carbide nanostructures exhibit promising electrocatalytic activity for oxygen reduction reactions, making them potential alternatives to platinum-based catalysts in fuel cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)

![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)

![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)